2-Methyl-N-(4-methylbenzyl)cyclohexan-1-amine
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Overview
Description
2-Methyl-N-(4-methylbenzyl)cyclohexan-1-amine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a methyl group and an amine group, which is further substituted with a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(4-methylbenzyl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(4-methylbenzyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Methyl-N-(4-methylbenzyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(4-methylbenzyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. Additionally, the benzyl group may interact with hydrophobic pockets in proteins, affecting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-cyclohexyl-N-methylbenzylamine: Similar structure with an additional amino group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group instead of a methylbenzyl group.
Uniqueness
2-Methyl-N-(4-methylbenzyl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H23N |
---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
2-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C15H23N/c1-12-7-9-14(10-8-12)11-16-15-6-4-3-5-13(15)2/h7-10,13,15-16H,3-6,11H2,1-2H3 |
InChI Key |
AUGBFVFYPRZPQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NCC2=CC=C(C=C2)C |
Origin of Product |
United States |
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